Ethyl(2-methylbutyl)amine
Description
Table 3: Common Derivatization Reagents for Amines
| Reagent | Abbreviation | Reaction Type | Purpose | Analytical Technique |
|---|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | Acylation | Increase volatility, enhance ECD response | GC |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | Increase volatility and thermal stability | GC |
| N-trifluoroacetyl-L-prolyl chloride | TPC | Chiral Acylation | Form diastereomers for enantiomer separation | GC, HPLC |
| Dansyl chloride | - | Sulfonylation | Introduce a fluorophore | HPLC |
| o-Phthalaldehyde (B127526) (with a thiol) | OPA | Aldehyde Condensation | Introduce a fluorophore (for primary amines) | HPLC |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(3)6-8-5-2/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDOAVZNGVXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Ethyl 2 Methylbutyl Amine in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block
As a synthetic intermediate, Ethyl(2-methylbutyl)amine provides a foundational structure that can be elaborated upon to create a wide range of organic molecules. evitachem.com Its utility stems from the reactivity of the secondary amine group, which can readily undergo reactions such as alkylation, acylation, and condensation.
Precursor to Specialty Chemicals
This compound functions as an intermediate in the synthesis of various specialty chemicals, particularly within the pharmaceutical sector. evitachem.com The branched 2-methylbutyl group can impart specific physical and chemical properties, such as lipophilicity and steric bulk, which are often desirable in the design of bioactive molecules. While specific, large-scale industrial applications are not extensively documented in public literature, its structural motifs are found in various research contexts. The parent compound, 2-methylbutylamine, is recognized as an intermediate in the production of pharmaceuticals and agrochemicals, suggesting a similar potential for its N-ethylated derivative. cymitquimica.com
Synthesis of N-Substituted Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov Secondary amines like this compound are key reactants in the synthesis of N-substituted heterocycles. The nitrogen atom of the amine can be incorporated into a ring system through various synthetic strategies.
For instance, it can react with diketones, haloalkanes, or other bifunctional electrophiles to form nitrogen-containing rings such as pyrrolidines, piperidines, or azepanes. These reactions typically proceed via nucleophilic substitution or condensation mechanisms, where the amine nitrogen acts as the nucleophile to close the ring. The ethyl and 2-methylbutyl groups become substituents on the nitrogen atom of the final heterocyclic product, influencing its biological activity and physical properties. While the principle is well-established, specific examples detailing the use of this compound in these syntheses are specialized and found in targeted synthetic literature.
Formation of Complex Organic Molecules
The role of this compound as a building block extends to the assembly of larger, more intricate organic molecules. evitachem.com Its amine functionality provides a reactive handle for attaching the ethyl(2-methylbutyl)amino moiety to a larger molecular scaffold. This is particularly relevant in the synthesis of potential therapeutic agents where the amine group can form key interactions with biological targets.
The utility of similar amine frameworks is demonstrated in the synthesis of complex pharmaceutical compounds. For example, the structurally related 1-phenylbutan-2-amine (B1195257) core has been used to construct analogs of Praziquantel, an anthelmintic drug. This highlights the value of the substituted butylamine (B146782) framework in building elaborate molecular architectures for medicinal chemistry research.
| Property | Value |
| IUPAC Name | N-ethyl-2-methylbutan-1-amine |
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| CAS Number | 1038250-80-4 |
| Structure | A secondary amine with an ethyl group and a 2-methylbutyl group attached to the nitrogen atom. |
Contributions to Polymer Science
In materials science, the applications of amines are diverse, ranging from monomer synthesis to polymer modification. The properties of this compound suggest potential, though not widely commercialized, roles in this field.
Use as a Monomer in Polymerization Reactions
This compound is not typically used as a monomer in common polymerization reactions like radical, anionic, or condensation polymerization. It lacks the necessary functional groups, such as a vinyl bond or multiple reactive sites (e.g., two primary amine groups or a carboxylic acid), that would allow it to form a polymer chain.
In contrast, other amine-containing compounds, such as 2-(N,N-Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), are specifically designed as monomers. polysciences.commdpi.com These molecules contain a polymerizable methacrylate group in addition to an amine, allowing them to be incorporated into polymer backbones.
Role as a Chain Transfer Agent or Polymer Modifier
A potential application for this compound in polymer science is as a chain transfer agent, particularly in free-radical polymerization. Chain transfer agents are used to control the molecular weight of polymers. The mechanism involves the transfer of an atom (in this case, a hydrogen atom from the nitrogen) from the chain transfer agent to the growing polymer radical chain, effectively terminating it. The resulting radical on the chain transfer agent then initiates a new polymer chain.
Secondary amines can function in this capacity, and the reactivity is dependent on the stability of the resulting aminyl radical and the strength of the N-H bond. While chemically plausible, the use of this compound specifically for this purpose is not extensively documented in mainstream polymer literature. The efficiency of amines as chain transfer agents can be lower than that of thiols, which are more commonly used. researchgate.net
| Application Area | Specific Role | Status |
| Organic Synthesis | Precursor to Specialty Chemicals | Documented Intermediate evitachem.com |
| Organic Synthesis | Synthesis of N-Substituted Heterocycles | Plausible Reactant |
| Organic Synthesis | Formation of Complex Molecules | Documented Building Block evitachem.com |
| Polymer Science | Monomer in Polymerization | Not a typical application |
| Polymer Science | Chain Transfer Agent / Modifier | Theoretically Possible |
Applications in Catalysis
The reactivity of the amine group in this compound allows it to participate in catalytic processes, either as a primary catalyst or as a modifying ligand that influences the behavior of a metallic catalytic center.
Amines are a well-established class of organocatalysts, often functioning as Brønsted bases by accepting a proton to activate a substrate or reagent. nih.gov Chiral organic Brønsted bases, in particular, have become highly effective catalysts for enantioselective transformations. nih.gov As a secondary amine, this compound can function as a Brønsted base. Its lone pair of electrons on the nitrogen atom can abstract a proton, thereby increasing the nucleophilicity of another molecule in the reaction mixture. The steric bulk provided by the 2-methylbutyl group could influence the stereochemical outcome of reactions, a critical factor in asymmetric synthesis.
The development of Brønsted base catalysts has significantly impacted asymmetric organocatalysis, with applications in a wide array of reaction types. nih.gov While specific studies detailing the use of this compound as a primary organocatalyst are not prevalent, its fundamental properties align with those required for Brønsted base catalysis.
In organometallic catalysis, the amine group of this compound can act as a ligand, donating its electron pair to a metal center. This coordination can modify the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity. Metal-amide catalysts, for instance, are crucial for precise carbon-nitrogen bond formation in the synthesis of branched alkylamines. evitachem.com
Catalytic systems involving lanthanide and zirconium complexes have been shown to facilitate hydroamination reactions. evitachem.com The performance of these metal catalysts is often dependent on the structure of the amine or amide ligands. For example, zirconium catalysts like Zr(NMe₂)₄ show high chemoselectivity for secondary amine functionalization. evitachem.com The branched structure of this compound could offer unique steric hindrance around a metal center, potentially influencing the regioselectivity and stereoselectivity of a catalytic transformation.
Table 1: Comparative Performance of Catalytic Systems for Alkylamine Synthesis
| Catalyst Type | Typical Reaction Conditions | Yield (%) | Key Limitation |
|---|---|---|---|
| Lanthanide complexes (e.g., Y) | 50–90°C, toluene, 12–24 hr | 70–85 | Steric hindrance with β-branched chains |
| Zirconium amides | 80°C, neat, 6 hr | 75–94 | Requires anhydrous conditions |
This table summarizes the performance of different metal-based catalytic systems used in the synthesis of complex amines, highlighting conditions that would be relevant for processes involving this compound as a ligand or product. evitachem.com
Use as a Solvent or Co-solvent in Industrial Processes
The physical and chemical properties of this compound suggest its potential as a solvent or co-solvent in specific industrial applications. Its amine functionality allows it to engage in hydrogen bonding, while its alkyl body provides nonpolar characteristics. This amphiphilic nature could make it suitable for dissolving a range of solutes.
Similar amines, such as 2-ethylbutylamine, are soluble in a wide variety of organic solvents including alcohols, ethers, esters, ketones, and hydrocarbons. nih.gov This broad solubility profile is often desirable in industrial processes where mixed chemical streams are common. In solvent replacement strategies, which aim to substitute hazardous solvents with greener alternatives, amines and other nitrogen-containing compounds are evaluated for their efficacy and environmental impact. mdpi.com The moderate boiling point and specific density of amines like this compound are key parameters considered for their application as process solvents.
Functional Roles in Advanced Materials
The molecular structure of this compound makes it a candidate for incorporation into advanced materials, where it can serve specific functional roles at the molecular level.
In the synthesis of nanomaterials, capping agents are crucial molecules that adsorb to the surface of a growing nanoparticle. nih.govd-nb.info This process controls the particle's growth, prevents aggregation, and provides long-term stability to the colloidal suspension. d-nb.infofrontiersin.org The effectiveness of a capping agent is determined by its ability to bind to the nanoparticle surface and its interaction with the surrounding solvent.
Amines are frequently used as capping agents due to the strong coordination between the nitrogen lone pair and the metal atoms on the nanoparticle surface. frontiersin.org this compound, with its accessible amine group, can bind to the surface of materials like colloidal quantum dots (semiconductor nanocrystals). semanticscholar.org The attached 2-methylbutyl chains would then extend into the solvent, providing a steric barrier that prevents the nanoparticles from clumping together. nih.gov The size and shape of the alkyl group can influence the packing density of the capping agents on the surface, which in turn affects the final properties of the nanomaterial. d-nb.info
Table 2: Common Types of Capping Agents and Their Roles
| Capping Agent Type | Primary Function | Example Compounds |
|---|---|---|
| Organic Ligands / Amines | Control growth, prevent aggregation, provide stability | Alkylamines, Amino acids |
| Polymers | Enhance biocompatibility, provide steric stabilization | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG) |
| Surfactants | Modify surface tension, control particle shape | Cetyltrimethylammonium bromide (CTAB) |
This table illustrates the categories of molecules used as capping agents in nanomaterial synthesis, where a compound like this compound would fall under the organic ligands/amines category. nih.govd-nb.infonih.gov
In industrial formulations, small quantities of additives are often used to impart specific properties to the bulk material. Amines can be valuable additives in coatings and lubricants. In lubricants, acidic byproducts can form during operation due to the oxidation of hydrocarbons, leading to corrosion and wear. google.com Basic compounds, including various amines, are added to neutralize these acidic species, thereby extending the life of both the lubricant and the machinery. google.com While many types of amines are used, the selection often depends on factors like solubility in the base oil and impact on other components, such as seals. google.com The basicity of this compound makes it a potential candidate for this acid-scavenging role.
In the field of industrial coatings, amine-functionalized molecules can be used to improve adhesion to surfaces or to provide anti-fouling properties. researchgate.net The amine group can form strong interactions with metal or metal oxide surfaces, anchoring the coating to the substrate. Furthermore, specific amine structures can create surfaces that resist the adhesion and growth of microorganisms, a critical feature for marine and medical coatings. researchgate.net
Advanced Analytical Characterization of Ethyl 2 Methylbutyl Amine and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. For Ethyl(2-methylbutyl)amine, these techniques offer a detailed view of its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The protons on carbons adjacent to the nitrogen atom (the N-CH₂ groups) would appear downfield (higher ppm) due to the electron-withdrawing effect of nitrogen. docbrown.info For instance, the CH₂ protons of the ethyl group would likely appear as a quartet, while the CH₂ protons of the 2-methylbutyl group would be a more complex multiplet. The N-H proton itself would typically present as a broad singlet, and its signal can be confirmed by adding D₂O to the sample, which causes the N-H proton to be replaced by deuterium, making the signal disappear from the spectrum. docbrown.info
¹³C NMR spectroscopy provides complementary information, with a distinct peak for each unique carbon atom. Carbons bonded directly to the nitrogen atom are deshielded and appear at a higher chemical shift compared to other aliphatic carbons. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous signal assignment. A COSY spectrum would reveal correlations between adjacent protons (e.g., which CH₂ and CH₃ groups are part of the same ethyl or 2-methylbutyl fragment), while an HSQC spectrum correlates each proton signal with its directly attached carbon atom. These analyses are essential for confirming the molecule's connectivity and distinguishing it from isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-CH₂-CH₃ | ~2.6 | Quartet (q) | ~45 |
| N-CH₂-CH₃ | ~1.1 | Triplet (t) | ~15 |
| N-CH₂-CH(CH₃)CH₂CH₃ | ~2.5 | Multiplet (m) | ~55 |
| N-CH₂-CH(CH₃)CH₂CH₃ | ~1.6 | Multiplet (m) | ~35 |
| N-CH₂-CH(CH₃)CH₂CH₃ | ~0.9 | Doublet (d) | ~18 |
| N-CH₂-CH(CH₃)CH₂CH₃ | ~1.4 | Multiplet (m) | ~25 |
| N-CH₂-CH(CH₃)CH₂CH₃ | ~0.9 | Triplet (t) | ~11 |
| N-H | ~0.5 - 2.0 (variable) | Broad Singlet (br s) | N/A |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, a key feature in the FT-IR spectrum is the N-H stretching vibration. As a secondary amine, it is expected to show a single, weak-to-medium absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.comrockymountainlabs.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com
Other significant vibrations include:
C-H Stretching: Strong bands from the aliphatic ethyl and 2-methylbutyl groups appear in the 3000–2800 cm⁻¹ region. rockymountainlabs.com
C-N Stretching: A medium-intensity band for the aliphatic C-N bond is expected in the 1250–1020 cm⁻¹ range. libretexts.orgorgchemboulder.com
N-H Wag: A characteristic broad and strong band for the N-H out-of-plane bend (wag) is typically observed between 910 and 665 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Raman spectroscopy provides complementary data. While the N-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl chains are typically strong, allowing for a detailed fingerprint of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | FT-IR | 3350 - 3310 | Weak to Medium |
| C-H Stretch (aliphatic) | FT-IR, Raman | 3000 - 2800 | Strong |
| C-N Stretch | FT-IR | 1250 - 1020 | Medium |
| N-H Wag | FT-IR | 910 - 665 | Strong, Broad |
Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Studies and Complex Mixture Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) can measure the mass of this compound with high precision, allowing for the unambiguous determination of its elemental formula (C₇H₁₇N).
When subjected to electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. For aliphatic amines, the most prominent fragmentation pathway is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. miamioh.edulibretexts.orglibretexts.org This process results in a stable, resonance-stabilized iminium cation.
For this compound (M⁺˙ at m/z 115), two primary alpha-cleavage pathways are possible:
Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond within the 2-methylbutyl group results in a fragment with a mass-to-charge ratio (m/z) of 72. This is often the most abundant ion (base peak).
Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond within the ethyl group leads to a fragment with an m/z of 86. libretexts.org
Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific fragment ion and inducing further fragmentation, providing even greater structural detail.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation Pathway | Notes |
|---|---|---|---|
| 115 | [C₇H₁₇N]⁺˙ | Molecular Ion (M⁺˙) | Consistent with the nitrogen rule (odd mass for one N atom). libretexts.org |
| 100 | [M - CH₃]⁺ | Loss of a methyl radical | Cleavage at the branched position. |
| 86 | [M - C₂H₅]⁺ | Alpha-cleavage: Loss of ethyl radical | Characteristic amine fragmentation. |
| 72 | [M - C₃H₇]⁺ | Alpha-cleavage: Loss of propyl radical | Often the base peak for this structure. |
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with a capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific detector.
This method allows for the determination of the purity of a sample by comparing the peak area of this compound to the areas of any impurity peaks. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in its identification. shimadzu.eu For more reliable identification across different systems, the retention time is often converted to a retention index by comparing it to the retention times of a series of n-alkane standards. nih.govsigmaaldrich.com The mass spectrum recorded for the GC peak provides definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors for Non-Volatile Derivatives
While GC-MS is well-suited for this compound itself, High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing its non-volatile derivatives, which may be formed in subsequent reactions. Small, aliphatic amines lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. sigmaaldrich.comgoogle.com
To overcome this, a pre-column derivatization strategy is employed. sigmaaldrich.comthermofisher.com The amine is reacted with a derivatizing agent to attach a molecule with strong UV absorbance or fluorescence properties. Common reagents for this purpose include:
o-Phthalaldehyde (B127526) (OPA)
9-Fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.com
Dansyl chloride
2,4-Dinitrofluorobenzene (DNFB)
Once derivatized, the product can be easily separated from other components in a mixture using reversed-phase HPLC and detected with high sensitivity by a UV or fluorescence detector (FLD). This approach is highly effective for the quantitative analysis of the amine or its derivatives in various samples. thermofisher.comresearchgate.net
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is critical in characterizing chiral molecules such as this compound, as enantiomers can exhibit different biological activities. Chiral chromatography is the cornerstone technique for separating enantiomers, allowing for their individual quantification. This can be achieved through direct or indirect methods.
Direct Chiral Chromatography involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines and their derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For a compound like this compound, a typical approach would involve high-performance liquid chromatography (HPLC) with a suitable polysaccharide-based column.
Indirect Chiral Chromatography involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase using gas chromatography (GC) or HPLC. For secondary amines, common CDAs include N-(trifluoroacetyl)-L-prolyl chloride (TPC) and (-)-menthyl chloroformate (MCF). researchgate.net The reaction of (R)- and (S)-Ethyl(2-methylbutyl)amine with a single enantiomer of a CDA results in diastereomers that can be resolved chromatographically.
The selection of the mobile phase and detection method is crucial for optimal separation. In HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common mobile phases for polysaccharide-based CSPs. For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the amine. researchgate.netsigmaaldrich.com
The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
Table 1: Exemplary Chiral Stationary Phases for Amine Separation This table illustrates common CSPs used for separating chiral amines, which would be suitable for developing a method for this compound.
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Typical Analytes |
|---|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hydrogen bonding, π-π interactions, steric hindrance | Aromatic and aliphatic amines |
| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak AS | Inclusion complexes, dipole-dipole interactions | Broad range of chiral compounds |
| Cyclodextrin-based | Cyclobond, Chiraldex | Host-guest inclusion complexation | Compounds with aromatic rings |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1, Bakerbond | π-π interactions, hydrogen bonding, dipole stacking | Primary and secondary amines |
Electrochemical Analysis Methods
Electrochemical methods, particularly voltammetry, can be applied to study the redox behavior of aliphatic amines like this compound. The electrochemical oxidation of secondary aliphatic amines has been investigated using techniques such as cyclic voltammetry (CV). acs.org
Studies on various aliphatic amines at glassy-carbon electrodes show that secondary amines typically exhibit a single, irreversible oxidation wave in aqueous solutions. rsc.org The oxidation process is generally pH-dependent and involves the transfer of electrons from the nitrogen atom. The proposed mechanism for many tertiary amines involves the loss of two electrons, followed by a reaction with water to produce a secondary amine and an aldehyde. rsc.org A similar mechanism involving the formation of a radical cation after an initial electron loss can be postulated for secondary amines. acs.org
Cyclic voltammetry can be used to determine the oxidation potential of this compound. This information provides insight into its electronic properties and susceptibility to oxidation. The peak potential is influenced by the molecular structure, including the nature of the alkyl groups attached to the nitrogen. The peak current measured in a CV experiment is proportional to the concentration of the amine, which allows for quantitative analysis. acs.org This technique has been successfully used to determine the solubility of aliphatic amines in water. acs.org
While direct electrochemical analysis of this compound is feasible, its sensitivity and selectivity can be limited. Derivatization with an electroactive tag can enhance performance, or HPLC with electrochemical detection (HPLC-ED) can be employed for improved analysis of the amine after derivatization with reagents like 2,5-dihydroxybenzaldehyde. nih.gov
Table 2: Representative Electrochemical Data for Aliphatic Amines This table provides examples of peak potentials for the anodic oxidation of various secondary amines, indicating the expected range for this compound.
| Compound | Amine Class | Peak Potential (Ep vs. Ag/AgCl) | Technique |
|---|---|---|---|
| Diethylamine (B46881) | Secondary | ~ +0.9 V | Cyclic Voltammetry |
| Di-n-propylamine | Secondary | ~ +0.9 V | Cyclic Voltammetry |
| Di-n-butylamine | Secondary | ~ +0.9 V | Cyclic Voltammetry |
| Triethylamine | Tertiary | ~ +0.8 V (First Wave) | Cyclic Voltammetry |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key strategy to improve the analytical performance for compounds like this compound, particularly for gas chromatography (GC) and HPLC. The primary goals of derivatization are to increase volatility and thermal stability, improve chromatographic peak shape, and enhance detector sensitivity. libretexts.org
Environmental Considerations and Sustainable Chemistry of Ethyl 2 Methylbutyl Amine
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of Ethyl(2-methylbutyl)amine are dictated by its interactions with biological and physical elements in various environmental compartments.
The biodegradation of organic compounds is a key process for their removal from the environment. This process can occur in the presence of oxygen (aerobic) or in its absence (anaerobic).
Aerobic Biodegradation : In aerobic environments, microorganisms utilize oxygen to break down organic substances. Aliphatic amines can be utilized by various microbes as a source of carbon and nitrogen. The degradation pathway for a secondary amine like this compound would likely initiate with the enzymatic oxidation of the alkyl chains. This process, mediated by monooxygenase or dehydrogenase enzymes, would lead to the formation of intermediates such as aldehydes and ketones, eventually cleaving the C-N bond. Studies on similar amines have shown that aerobic conditions generally lead to the highest rates of COD (Chemical Oxygen Demand) degradation. researchgate.net The final products of complete aerobic biodegradation are carbon dioxide, water, and inorganic nitrogen compounds like ammonia, which can then be nitrified.
Anaerobic Biodegradation : In environments depleted of oxygen, such as sediments or sludge digesters, anaerobic microorganisms take over. erasm.org The anaerobic biodegradation of amines is possible but often proceeds at a slower rate than aerobic degradation. researchgate.net The process involves a different set of microbial consortia and enzymatic pathways, ultimately converting the organic material into methane, carbon dioxide, and ammonia. For surfactants, which are discharged in large quantities, anaerobic degradation is important for reducing their concentration in sludge and preventing accumulation in anoxic habitats. erasm.org
Once released into the atmosphere, volatile and semi-volatile organic compounds like this compound are subject to photochemical reactions.
The primary degradation pathway for aliphatic amines in the troposphere is oxidation by hydroxyl (OH) radicals, which are highly reactive and known as the "detergent of the atmosphere". rsc.orgharvard.edu This reaction is initiated by the abstraction of a hydrogen atom. For a secondary amine, this abstraction can occur at three locations: the N-H bond, the C-H bond on the carbon adjacent to the nitrogen on the ethyl group, or the C-H bond on the carbon adjacent to the nitrogen on the 2-methylbutyl group. nilu.no
The reaction with OH radicals is typically rapid, leading to short atmospheric lifetimes for most aliphatic amines. researchgate.net For example, the atmospheric lifetimes of similar secondary amines like dimethylamine (B145610) and diethylamine (B46881) are estimated to be around 4.3 hours and 2.3-3.4 hours, respectively. researchgate.net This suggests that this compound would also be rapidly removed from the atmosphere.
Subsequent reactions of the resulting alkylaminyl or alpha-aminoalkyl radicals with atmospheric oxygen (O₂) and nitrogen oxides (NOx) can lead to a variety of products, including imines, amides, and smaller carbonyl compounds. rsc.orgacs.org Under certain conditions, these reactions can also form potentially harmful nitrosamines and nitramines. rsc.orgacs.org
| Amine | Type | Estimated Lifetime | Reference |
|---|---|---|---|
| Methylamine | Primary | <16 hours | researchgate.net |
| Ethylamine | Primary | ~11 hours | researchgate.net |
| Dimethylamine | Secondary | 4.3 hours | researchgate.net |
| Diethylamine | Secondary | 2.3-3.4 hours | researchgate.net |
| Trimethylamine | Tertiary | 4.6-7 hours | researchgate.net |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a critical factor in its environmental persistence in aquatic systems.
The carbon-nitrogen single bond in aliphatic amines like this compound is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). Unlike esters or amides, which contain a carbonyl group that facilitates nucleophilic attack by water, the C-N bond in a saturated amine lacks such an activating feature. While amine salts can dissociate rapidly in water, the core structure of the amine remains intact. epa.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments.
Impact on Industrial Process Greenness
The environmental impact of a chemical is not limited to its ultimate fate but also includes the sustainability of its production process. Green chemistry principles aim to reduce waste, energy consumption, and the use of hazardous materials in chemical manufacturing.
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. norsus.noresearchgate.net
While a specific LCA for this compound is not publicly available, an assessment can be inferred from LCAs of similar fine chemicals and active pharmaceutical ingredients (APIs). epa.gov The production of such chemicals often has significantly higher environmental impacts on a per-kilogram basis than basic chemical production. epa.gov
Key contributors to the environmental burden of amine synthesis typically include:
Energy Consumption : Chemical syntheses, including purification steps like distillation, are often energy-intensive. A large fraction of the environmental impact, including the global warming potential, is frequently linked to energy production and use. epa.gov
Waste Generation : Inefficient chemical routes can produce copious amounts of waste, leading to high E-factors (kg of waste per kg of product). openaccessgovernment.orgnih.gov
Significant research has been directed towards developing more sustainable and environmentally benign methods for synthesizing amines, including secondary amines like this compound. fiveable.me
Biocatalysis : The use of enzymes offers a highly selective and efficient route to chiral amines under mild conditions. nih.gov Tandem enzymatic systems, such as combining an alcohol dehydrogenase with an amine dehydrogenase, can convert alcohols directly into amines using ammonia, with water as the only byproduct. openaccessgovernment.org This approach maximizes resource efficiency and operates under sustainable conditions. acs.orguva.nl
Catalytic Reductive Amination : This method involves the reaction of an aldehyde or ketone with an amine in the presence of a catalyst and a reducing agent (typically hydrogen). It is a highly atom-economical method for forming C-N bonds. Using heterogeneous catalysts (e.g., Pd/C, Rh/C) allows for easier separation and recycling, further enhancing the green credentials of the process. mdpi.com
Use of Renewable Feedstocks : A key goal of green chemistry is to shift from petrochemical-based starting materials to renewable biomass. rsc.org Alcohols, aldehydes, and ketones that can serve as precursors for this compound synthesis can potentially be derived from lignocellulosic biomass, further reducing the carbon footprint of the manufacturing process. rsc.orgmdpi.com
| Method | Typical Precursors | Key Advantages | Green Chemistry Principles Addressed | Reference |
|---|---|---|---|---|
| Traditional Alkylation | Alkyl halides, Primary amine | Well-established | - | rsc.org |
| Catalytic Reductive Amination | Aldehyde/Ketone, Primary amine, H₂ | High atom economy, Catalytic | Atom Economy, Catalysis | mdpi.com |
| Hydrogen Borrowing | Alcohol, Primary amine | Water is the only byproduct, High atom economy | Atom Economy, Catalysis, Waste Prevention | rsc.org |
| Biocatalysis | Alcohol/Ketone, Ammonia/Amine | High selectivity, Mild conditions, Renewable feedstocks | Catalysis, Use of Renewable Feedstocks, Energy Efficiency | openaccessgovernment.orgnih.gov |
Solvent Replacement and Waste Minimization in Industrial Applications
The synthesis and application of amines often involve the use of conventional organic solvents that can be volatile, toxic, and environmentally harmful. Green chemistry principles encourage the replacement of such solvents with more benign alternatives to reduce pollution and minimize waste.
Solvent Replacement Strategies:
In the context of amine synthesis, several greener solvents have emerged as viable alternatives to traditional options like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.net Deep Eutectic Solvents (DESs) represent a promising class of green solvents due to their low volatility, high thermal stability, and tunable polarity. mdpi.com They can function as both the reaction medium and catalyst, potentially streamlining processes and reducing the need for additional reagents. mdpi.comsemanticscholar.org For instance, the use of a DES composed of choline (B1196258) chloride and D-sorbitol has been demonstrated in the synthesis of amine precursors. mdpi.com
Below is a comparative table of properties for traditional and greener alternative solvents relevant to amine synthesis.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Impact on Synthesis |
| Source | Petrochemical | Biomass-derived | 2-MeTHF offers a renewable starting point. |
| Boiling Point | 66°C | 80°C | Allows for higher reaction temperatures. evitachem.com |
| Water Miscibility | Fully miscible | 14 g/100 mL | Simplifies aqueous workup and extraction, reducing solvent waste. evitachem.com |
| Stability | Lower | Higher | Reduces decomposition of sensitive reagents. evitachem.com |
Waste Minimization:
Waste minimization in the production of amines like this compound can be achieved through several key strategies aligned with the principles of green chemistry:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. wordpress.com Catalytic processes, such as hydrogen borrowing or reductive amination, are often more atom-economical than stoichiometric methods, producing only water as a byproduct. rsc.org
Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts as it reduces waste. wordpress.com For instance, developing catalysts that can funnel energy from visible light to drive amine synthesis represents a sustainable approach. sciencedaily.com
Process Optimization: Minimizing the number of synthetic steps reduces the consumption of resources and the generation of waste. nih.gov Bypassing purification steps like column chromatography through cleaner reaction design can significantly decrease solvent use. wordpress.com
Mitigation Strategies for Environmental Release
Should this compound be released into the environment through industrial effluents, robust mitigation strategies are essential to prevent ecological harm. These strategies include advanced wastewater treatment and forward-thinking chemical design.
Advanced Treatment Technologies for Industrial Effluents
Industrial wastewater containing amines can be challenging to treat due to their chemical properties. Advanced technologies are often required to effectively remove these compounds before discharge.
Advanced Oxidation Processes (AOPs):
AOPs are a set of powerful chemical treatment methods designed to remove organic pollutants by oxidizing them with highly reactive hydroxyl radicals (·OH). membranechemicals.comwikipedia.org These radicals can break down complex organic molecules, like amines, into simpler, less harmful substances such as water, carbon dioxide, and inorganic salts. membranechemicals.com Common AOPs include processes using ozone (O3), hydrogen peroxide (H2O2), and/or UV light. wikipedia.org For instance, ozonation has been studied for the degradation of simple aliphatic amines, where it initiates an oxygen-transfer reaction. researchgate.net AOPs are particularly useful for treating wastewater containing non-biodegradable or toxic organic compounds. membranechemicals.com
| AOP Technology | Mechanism | Target Pollutants | Advantages |
| Ozonation | Direct reaction with O3 and generation of ·OH radicals. researchgate.net | Amines, aromatics, pesticides. membranechemicals.com | Powerful oxidation, disinfection capabilities. researchgate.net |
| UV/H₂O₂ | Photolysis of H₂O₂ to generate ·OH radicals. mdpi.com | Volatile organic compounds (VOCs), various organics. membranechemicals.com | No sludge formation, rapid degradation rates. mdpi.com |
| Fenton/Photo-Fenton | Reaction of H₂O₂ with iron salts (Fe²⁺) to produce ·OH radicals, enhanced by UV light. mdpi.com | A wide range of toxic organic compounds. | High efficiency, can operate at ambient conditions. mdpi.com |
Membrane Bioreactors (MBRs):
MBRs combine biological wastewater treatment (like the activated sludge process) with membrane filtration technologies such as microfiltration or ultrafiltration. wikipedia.org This integration allows for the complete retention of biomass, leading to high-quality effluent and a smaller physical footprint compared to conventional systems. scirp.orgmdpi.com MBRs can be operated at higher concentrations of microorganisms, which enhances the biological degradation of organic compounds. wikipedia.org Aerobic MBRs have demonstrated high efficiency in removing ammonium (B1175870) and carbonaceous matter from nitrogen-rich wastewater. nih.gov Anaerobic MBRs are also gaining attention for their ability to treat a wide range of industrial wastewaters while producing biogas as a potential energy source. scirp.orgmdpi.com
Design for Degradation and Circular Economy Principles
A forward-looking approach to environmental stewardship involves designing chemicals that are inherently biodegradable and integrating them into a circular economy framework.
Design for Degradation:
This core principle of green chemistry posits that chemical products should be designed to break down into innocuous substances after their intended use, preventing their persistence in the environment. wordpress.comaecsystemsusa.com The molecular structure of a compound significantly influences its biodegradability. For instance, linear alkyl chains are generally more susceptible to biodegradation by microorganisms through processes like β-oxidation than highly branched chains. wordpress.com The branching in this compound could potentially make it more resistant to rapid biodegradation compared to linear amines. stackexchange.com Designing future amine-based products could involve incorporating features that are recognized by microbial enzymes, such as ester or amide linkages that are susceptible to hydrolysis, thereby facilitating their breakdown in the environment. rsc.org
Circular Economy Principles:
The circular economy aims to eliminate waste and promote the continual use of resources. For chemicals like this compound, this could involve:
Recycling and Reuse: Instead of disposal, spent amine solvents can be purified and reclaimed for reuse. Technologies like activated carbon filtration and electrodialysis can be employed to remove degradation products and impurities from used amine solutions, allowing the solvent to be recycled back into the industrial process. tandfonline.com
Waste Valorization: Exploring pathways to convert waste streams containing amines or their degradation byproducts into valuable new materials is a key aspect of a circular economy. nih.gov
Renewable Feedstocks: Synthesizing amines from renewable, bio-based sources rather than petrochemicals aligns with circular principles by reducing reliance on finite fossil fuels. rsc.org
By integrating these sustainable chemistry and circular economy principles, the environmental impact associated with the lifecycle of this compound and similar chemical compounds can be significantly mitigated.
Q & A
Q. What are the key structural features and physicochemical properties of Ethyl(2-methylbutyl)amine?
- Methodological Answer : this compound (IUPAC name: -ethyl-2-methylbutan-1-amine) is a branched aliphatic amine. Its structure includes a primary amine group attached to a 2-methylbutyl chain and an ethyl substituent. Key physicochemical properties include:
- Boiling Point : 94–97°C
- Density : 0.738 g/mL at 25°C
- Solubility : Miscible with alcohols and water.
- Refractive Index :
Structural verification can be achieved via SMILES notation (CCC(C)CN) and InChI key (VJROPLWGFCORRM-UHFFFAOYSA-N) .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 115.22 g/mol | |
| Boiling Point | 94–97°C |
Q. What are common synthetic routes for this compound?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination:
Nucleophilic Substitution : React 2-methylbutyl chloride with ethylamine under basic conditions (e.g., NaOH in toluene) .
Reductive Amination : Condense 2-methylbutyraldehyde with ethylamine using a reducing agent like sodium cyanoborohydride.
Key parameters include solvent choice (e.g., dichloromethane), temperature control (reflux at 80–100°C), and monitoring via thin-layer chromatography (TLC) .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Distillation under reduced pressure (bp 94–97°C) or column chromatography using silica gel and ethyl acetate/hexane eluents.
- Characterization :
- NMR : NMR peaks at δ 1.0–1.5 ppm (methyl groups) and δ 2.5–3.0 ppm (amine protons).
- IR : N-H stretching at 3300–3500 cm.
- Mass Spectrometry : Molecular ion peak at .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis of this compound?
- Methodological Answer : Regioselectivity in amine synthesis depends on catalysts and solvent systems. For example:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Control temperature (<100°C) to minimize side reactions like elimination.
- Computational tools (e.g., AI-driven retrosynthesis platforms) can predict optimal pathways using databases like Reaxys or Pistachio .
Q. How can contradictions in reported reaction yields be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Catalyst Loading : Higher catalyst concentrations (e.g., >5 mol%) may improve yields but increase byproducts.
- Reaction Time : Prolonged reflux (>12 hours) may degrade the product.
Systematic Design of Experiments (DoE) can isolate critical factors. For example, a 3 factorial design can test temperature (80–100°C) and catalyst type (e.g., Pd/C vs. Raney Ni) .
Q. What advanced spectroscopic methods validate the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond ≈ 1.47 Å).
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
Q. What computational tools aid in predicting synthetic pathways and reactivity?
- Methodological Answer : AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases like Reaxys and BKMS_METABOLIC to propose routes. Key steps include:
Input target molecule (SMILES or InChI).
Filter routes by feasibility score (>0.9) and step count (<5).
Validate predictions with experimental data (e.g., regioselectivity trends) .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
